molecular formula C10H13N3O2 B10910178 [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol

[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol

Cat. No.: B10910178
M. Wt: 207.23 g/mol
InChI Key: KDNAPKYTBMOPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in biochemical assays.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, enzyme inhibition, or receptor modulation.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

[5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C10H13N3O2/c1-3-13-7(2)9(5-11-13)10-4-8(6-14)12-15-10/h4-5,14H,3,6H2,1-2H3

InChI Key

KDNAPKYTBMOPAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NO2)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.